REACTION_CXSMILES
|
[C:1]([N:4]1CC(C)(C)N[C:5]1=O)(=N)[NH2:2].[C:12]([OH:15])(=O)[CH3:13].[N:16]1C=CC=N[CH:17]=1>COCCOC>[C:17]([C:13]1[C:12](=[O:15])[NH:2][CH:1]=[N:4][CH:5]=1)#[N:16]
|
Name
|
1-amidino-4,4-dimethylimidazolidin-2-one
|
Quantity
|
22.5 g
|
Type
|
reactant
|
Smiles
|
C(N)(=N)N1C(NC(C1)(C)C)=O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
COCCOC
|
Name
|
ethoxymethylene-N-(2,2,3,3,4,4,4-heptafluorobutyl)-N-[(3-trifluoromethyl)phenyl]cyanoacetamide
|
Quantity
|
56 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
COCCOC
|
Name
|
|
Quantity
|
125 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=CN=CC=C1
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After addition
|
Type
|
STIRRING
|
Details
|
the mixture is stirred at room temperature for 2 hours
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
with stirring to this solution and it
|
Type
|
STIRRING
|
Details
|
is stirred for 2 hours at a temperature of 50° C
|
Duration
|
2 h
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |